molecular formula C5H9NO2 B096247 1-(Hydroxymethyl)pyrrolidin-2-one CAS No. 15438-71-8

1-(Hydroxymethyl)pyrrolidin-2-one

Cat. No.: B096247
CAS No.: 15438-71-8
M. Wt: 115.13 g/mol
InChI Key: PJEXUIKBGBSHBS-UHFFFAOYSA-N
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Description

1-(Hydroxymethyl)pyrrolidin-2-one is an organic compound with the molecular formula C5H9NO2. It is a derivative of pyrrolidinone, characterized by the presence of a hydroxymethyl group attached to the nitrogen atom of the pyrrolidinone ring. This compound is known for its versatile applications in various fields, including organic synthesis, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Hydroxymethyl)pyrrolidin-2-one can be synthesized through several methods. One common approach involves the reaction of pyrrolidinone with formaldehyde under basic conditions. The reaction typically proceeds as follows:

    Reactants: Pyrrolidinone and formaldehyde

    Conditions: Basic medium (e.g., sodium hydroxide)

    Temperature: Room temperature to moderate heating

    Reaction Time: Several hours to overnight

Another method involves the reduction of 1-(formyl)pyrrolidin-2-one using reducing agents such as sodium borohydride or lithium aluminum hydride. This method provides a straightforward route to obtain this compound with high yield.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high efficiency and scalability. The use of automated reactors and optimized reaction conditions allows for the large-scale synthesis of this compound with consistent quality.

Chemical Reactions Analysis

1-(Hydroxymethyl)pyrrolidin-2-one undergoes various chemical reactions, making it a valuable intermediate in organic synthesis.

Types of Reactions:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group, resulting in the formation of 1-(carboxymethyl)pyrrolidin-2-one.

    Reduction: The compound can be reduced to form 1-(methyl)pyrrolidin-2-one using reducing agents like sodium borohydride.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as alkyl halides or amines.

Major Products Formed:

    Oxidation: 1-(carboxymethyl)pyrrolidin-2-one

    Reduction: 1-(methyl)pyrrolidin-2-one

    Substitution: Various substituted pyrrolidin-2-one derivatives

Scientific Research Applications

1-(Hydroxymethyl)pyrrolidin-2-one has a wide range of applications in scientific research:

Chemistry:

  • Used as a building block in the synthesis of complex organic molecules.
  • Serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology:

  • Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
  • Studied for its role in enzyme inhibition and protein modification.

Medicine:

  • Explored as a potential drug candidate for the treatment of various diseases.
  • Utilized in the development of drug delivery systems and prodrugs.

Industry:

  • Employed in the production of polymers and resins with specific properties.
  • Used as a stabilizer and additive in various industrial formulations.

Comparison with Similar Compounds

1-(Hydroxymethyl)pyrrolidin-2-one can be compared with other pyrrolidinone derivatives, such as:

    1-(Methyl)pyrrolidin-2-one: Lacks the hydroxymethyl group, resulting in different reactivity and applications.

    1-(Carboxymethyl)pyrrolidin-2-one: Contains a carboxyl group instead of a hydroxymethyl group, leading to distinct chemical properties and uses.

    1-(Hydroxymethyl)pyrrolidin-3-one: The hydroxymethyl group is attached to a different position on the pyrrolidinone ring, affecting its reactivity and biological activity.

The presence of the hydroxymethyl group in this compound imparts unique chemical and biological properties, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

1-(hydroxymethyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c7-4-6-3-1-2-5(6)8/h7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJEXUIKBGBSHBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7065887
Record name 2-Pyrrolidinone, 1-(hydroxymethyl)-
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Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15438-71-8
Record name N-(Hydroxymethyl)-2-pyrrolidone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15438-71-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyrrolidinone, 1-(hydroxymethyl)-
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Record name N-Methylolpyrrolidone
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Record name 2-Pyrrolidinone, 1-(hydroxymethyl)-
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Record name 2-Pyrrolidinone, 1-(hydroxymethyl)-
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Record name 1-(hydroxymethyl)pyrrolidin-2-one
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Record name N-METHYLOLPYRROLIDONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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